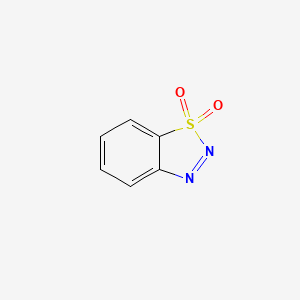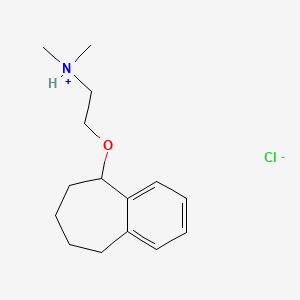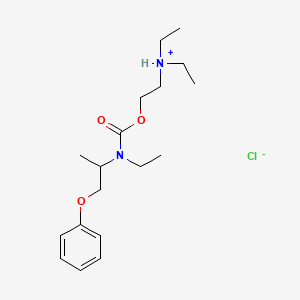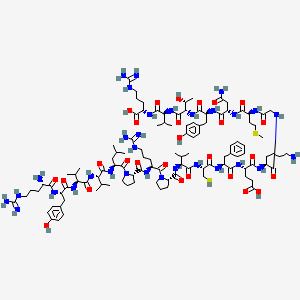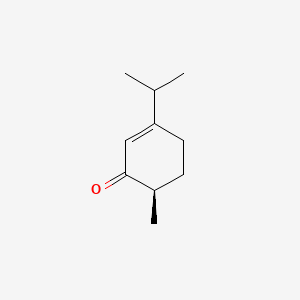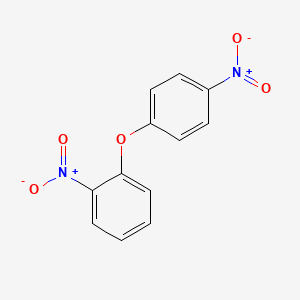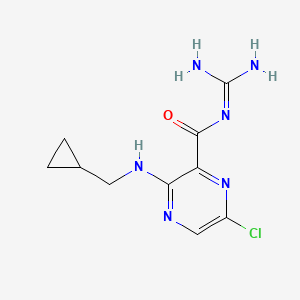
N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide is a chemical compound with a complex structure that includes an amidino group, a chloro substituent, and a cyclopropylmethylamino group attached to a pyrazinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the amidino group, the chloro substituent, and the cyclopropylmethylamino group onto the pyrazinecarboxamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amidino group.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinecarboxamide derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboxamide compounds.
Scientific Research Applications
N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide analogs: Compounds with similar structures but different substituents or functional groups.
Other pyrazinecarboxamide derivatives: Compounds with the pyrazinecarboxamide core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25670-43-3 |
|---|---|
Molecular Formula |
C10H13ClN6O |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
6-chloro-3-(cyclopropylmethylamino)-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H13ClN6O/c11-6-4-15-8(14-3-5-1-2-5)7(16-6)9(18)17-10(12)13/h4-5H,1-3H2,(H,14,15)(H4,12,13,17,18) |
InChI Key |
OSUKTVSLIHVJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC=C(N=C2C(=O)N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


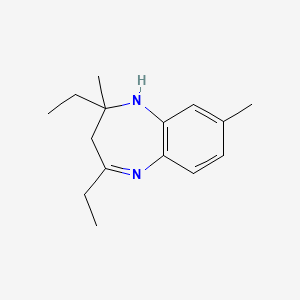
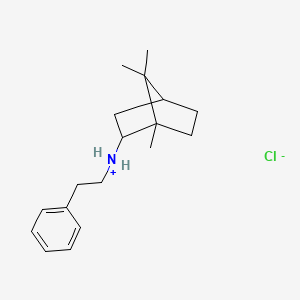
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
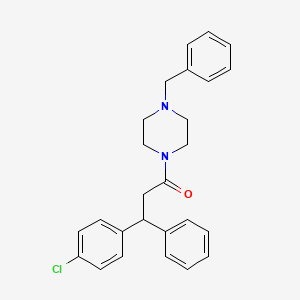
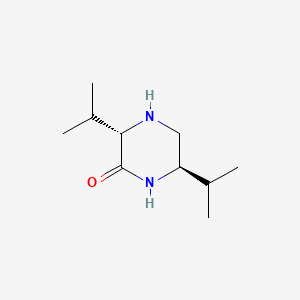
![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)

